3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
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Overview
Description
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst, which has been shown to improve the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, resulting in different products.
Cyclization Reactions: These reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound has been shown to inhibit c-Met kinase, which is involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives
- tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAJWEKANOXPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrCl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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